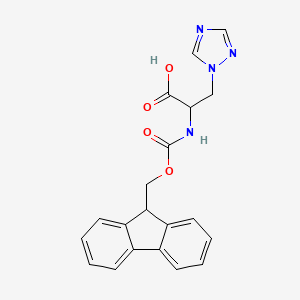

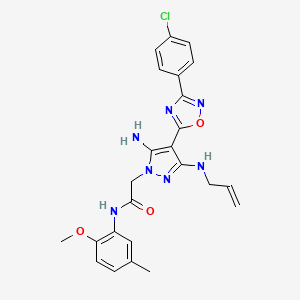

![molecular formula C20H20N4O4S2 B2360261 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 362502-05-4](/img/structure/B2360261.png)

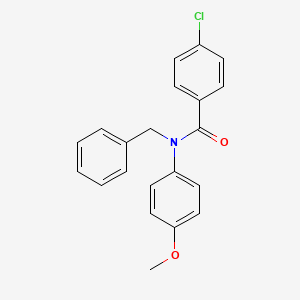

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidine core and various functional groups attached. These include an ethoxyphenyl group, a tetrahydrothieno group, a thioacetamide group, and a methylisoxazol group .Aplicaciones Científicas De Investigación

Antitumor Agent

This compound has been evaluated for its potential as an antitumor agent . Derivatives of thieno[3,2-d]pyrimidine have shown promising results as EZH2 inhibitors , which are important in the context of cancer treatment . The compound’s antiproliferative activity against various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, indicates its potential effectiveness in inhibiting tumor growth .

EZH2 Inhibition

The compound’s role as an EZH2 inhibitor is particularly significant. EZH2 is a member of the polycomb group of proteins involved in chromatin remodeling and is often overexpressed in cancerous cells. By inhibiting EZH2, the compound could potentially regulate gene expression and suppress tumor progression .

Apoptosis Induction

Research suggests that this compound can induce apoptosis in lymphoma cells, particularly SU-DHL-6 cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it helps eliminate cancer cells without affecting surrounding healthy tissue .

Cell Migration Inhibition

The compound has been shown to inhibit the migration of cancer cells. This is important in preventing metastasis, which is the spread of cancer from one part of the body to another. By inhibiting cell migration, the compound could potentially reduce the risk of cancer spreading .

Low Toxicity

An important aspect of any therapeutic agent is its toxicity profile. This compound has demonstrated low toxicity against HEK293T cells, which are a type of healthy human cell line. This suggests that it could be a safer option for cancer treatment, minimizing harm to normal cells .

Structural Activity Relationship (SAR) Studies

SAR studies of this compound have provided insights into how structural modifications can improve its antitumor activities. For example, certain moieties have been identified that are beneficial for enhancing the compound’s effectiveness against tumors .

Propiedades

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-3-27-14-6-4-13(5-7-14)24-19(26)18-15(8-9-29-18)21-20(24)30-11-17(25)22-16-10-12(2)28-23-16/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVZBTWZVYBUMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NOC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

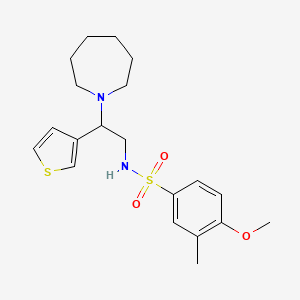

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

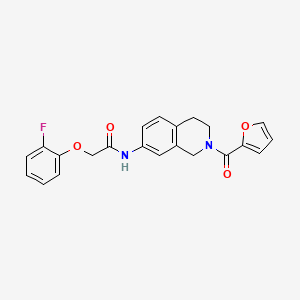

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)